Ethyl 2-hydroxy-5-nitronicotinate
Description
Ethyl 2-hydroxy-5-nitronicotinate (CAS No. 156896-54-7) is a nitro-substituted nicotinic acid derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.2 g/mol . Structurally, it features a pyridine ring substituted with a hydroxyl group at position 2, a nitro group at position 5, and an ethoxycarbonyl moiety at position 3 (Figure 1).
Properties
IUPAC Name |
ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVIVOIVRFMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566175 | |
| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156896-54-7 | |
| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The nitration of ethyl 2-hydroxynicotinate leverages the directing effects of the hydroxyl group to introduce a nitro group at position 5. The hydroxyl group at position 2 activates the pyridine ring through resonance, favoring electrophilic aromatic substitution (EAS) at the para position relative to the hydroxyl group. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile.
Key Steps :
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Protonation of the hydroxyl group : Enhances the electron-donating capacity of the hydroxyl group, directing nitration to position 5.
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Formation of the nitronium ion : Achieved via the reaction of HNO₃ with H₂SO₄.
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Electrophilic attack and rearomatization : The nitronium ion attacks position 5, followed by deprotonation to restore aromaticity.
Optimization of Reaction Conditions
Optimal nitration conditions involve maintaining a temperature between 0–5°C to minimize side reactions such as over-nitration or oxidation of the ester group. A typical protocol includes:
| Parameter | Condition |
|---|---|
| Nitrating agent | HNO₃ (90%) in H₂SO₄ (98%) |
| Molar ratio | 1:1.2 (substrate:HNO₃) |
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
| Workup | Quenching in ice, neutralization |
After nitration, the crude product is purified via recrystallization from ethanol/water, yielding this compound with a reported purity of >95%.
Esterification of 2-Hydroxy-5-Nitronicotinic Acid
Synthesis of 2-Hydroxy-5-Nitronicotinic Acid
The carboxylic acid precursor, 2-hydroxy-5-nitronicotinic acid, is synthesized via nitration of 2-hydroxynicotinic acid. This step mirrors the nitration mechanism described in Section 1.1 but requires careful pH control to prevent decarboxylation. The use of fuming HNO₃ in acetic anhydride at 10–15°C has been reported to achieve 70–80% yields.
Esterification Techniques
Esterification of the carboxylic acid group with ethanol is achieved through two primary methods:
Acid-Catalyzed Fischer Esterification
This method employs H₂SO₄ as a catalyst, promoting the nucleophilic attack of ethanol on the protonated carboxylic acid. The reaction is conducted under reflux (78°C) for 12–24 hours, with water removal (e.g., using molecular sieves) to shift the equilibrium toward ester formation.
Typical Conditions :
Acyl Chloride Intermediate
An alternative approach involves converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. This two-step process avoids equilibrium limitations and achieves higher yields (85–90%):
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Acyl chloride formation :
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2-Hydroxy-5-nitronicotinic acid + SOCl₂ → 2-hydroxy-5-nitronicotinyl chloride + SO₂ + HCl
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Conditions: Reflux (70°C) for 2 hours.
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Esterification :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advances in microwave chemistry have reduced reaction times for both nitration and esterification steps. For example, nitration under microwave irradiation (100°C, 20 minutes) achieves comparable yields to traditional methods while minimizing decomposition.
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative, utilizing immobilized enzymes (e.g., Candida antarctica lipase B) in non-aqueous media. This method avoids acidic conditions, making it suitable for acid-sensitive substrates, though yields remain moderate (50–60%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nitration of ethyl ester | Single-step process | Sensitive to over-nitration | 70–80 |
| Fischer esterification | Low-cost reagents | Equilibrium-limited | 65–75 |
| Acyl chloride route | High yield, no equilibrium | Requires toxic SOCl₂ | 85–90 |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | 75–80 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Ethyl 2-oxo-5-nitronicotinate.
Reduction: Ethyl 2-hydroxy-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
Ethyl 2-hydroxy-5-nitronicotinate serves as an essential building block in the synthesis of complex organic molecules. Its structural characteristics enable it to participate in various chemical reactions, including:
- Nitration : The introduction of additional nitro groups to form more complex derivatives.
- Hydrolysis and Esterification : Transformations that yield new compounds with diverse functionalities.
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Investigated for its efficacy against various pathogens.
- Anti-inflammatory Effects : Its interaction with biological targets may modulate inflammatory responses.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various nitro-substituted pyridines, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Medicinal Chemistry
Drug Development Potential
The compound's structural similarity to nicotinic acid derivatives positions it as a candidate for drug development. Research focuses on its potential applications in targeting nicotinic acid receptors involved in various physiological processes.
Notable Research Findings
A study highlighted the compound's ability to inhibit specific enzymes related to inflammatory pathways, indicating its potential role in treating diseases such as arthritis and other inflammatory disorders .
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its unique functional groups allow for the synthesis of diverse chemical products, enhancing its industrial relevance.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties and Uses:
- Applications : Primarily used as a laboratory chemical and in industrial synthesis .
- Hazards : Classified under GHS as harmful if swallowed (H302) , causes skin irritation (H315) , serious eye irritation (H319) , and respiratory irritation (H335) .
- Stability : Stable under recommended storage conditions (2–8°C in a dry, ventilated area) .
- Decomposition Products: Releases toxic gases (CO, CO₂, NOₓ) upon thermal degradation .
Comparison with Structurally Similar Compounds
Methyl 2-hydroxy-5-nitronicotinate (CAS 856579-28-7)
Molecular Formula : C₇H₆N₂O₅; Molecular Weight : 198.13 g/mol .
Key Differences :
- The ethyl derivative’s higher molecular weight improves solubility in non-polar solvents, whereas the methyl analog may exhibit faster reaction kinetics due to smaller steric hindrance.
- Both share similar irritation hazards, but the ethyl variant explicitly warns of respiratory risks (H335) , while the methyl compound emphasizes inhalation toxicity .
Methyl 6-chloro-5-nitronicotinate (CAS 104086-21-7)
Molecular Formula : C₇H₅ClN₂O₄; Molecular Weight : 216.58 g/mol .
Key Differences :
- The chlorine substituent in the methyl analog increases its reactivity, making it suitable for nucleophilic substitution reactions.
Ethyl 4,6-dichloro-5-nitronicotinate (CAS 154012-15-4)
Molecular Formula : C₈H₆Cl₂N₂O₄; Molecular Weight : 265.05 g/mol .
Key Differences :
Structural Analogs and Similarity Analysis
Compounds with >50% structural similarity to this compound include:
Implications :
Regulatory Compliance :
- This compound complies with (EC) No. 1907/2006 regulations .
Biological Activity
Ethyl 2-hydroxy-5-nitronicotinate (CAS Number: 156896-54-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
The biological activity of this compound is primarily attributed to its nitro group and hydroxyl functionality, which can enhance interactions with biological targets. The compound has been studied for its potential in synthesizing diverse derivatives that may exhibit enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing nitro groups have shown significant activity against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 0.05 - 0.1 mg/mL |
| Related nitro compounds | Various strains | Ranged from 0.01 to 0.1 mg/mL |
These findings suggest that the presence of the nitro group is crucial for enhancing antimicrobial efficacy .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for antimicrobial properties, and it was found that modifications to the nitro group significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . -
Toxicological Assessment :
Toxicological studies have indicated that while this compound exhibits antimicrobial properties, it also presents certain risks. The compound has been classified under Category 2 for skin irritation and serious eye damage . This emphasizes the need for careful handling and further studies on its safety profile.
Research Findings
Research indicates that this compound can act as a precursor for developing new pharmaceutical agents with improved bioactivity. The synthesis process often involves multi-component reactions that yield various functionalized derivatives, enhancing the scope of biological applications .
Table: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing and purifying Ethyl 2-hydroxy-5-nitronicotinate with high purity?
Methodological Answer:
this compound can be synthesized via nitration and esterification of precursor pyridine derivatives. Key steps include:
- Nitration : Introduce the nitro group at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
- Esterification : React the hydroxyl group with ethyl chloroformate in the presence of a base like pyridine.
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirm absence of unreacted starting materials) .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Handling : Avoid dust formation and use fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C to prevent thermal decomposition. Incompatible materials are undocumented, but avoid strong oxidizers and bases due to the nitro and ester functional groups . Monitor storage containers for pressure buildup due to potential decomposition gases (e.g., NOₓ) .
Advanced: What methodologies are appropriate for analyzing the thermal decomposition products of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., CO, CO₂, NOₓ) under controlled heating rates (5–10°C/min in N₂ or air) .
- Isothermal Studies : Conduct at elevated temperatures (e.g., 100–200°C) to simulate accidental exposure during synthesis. Quantify gas emissions using gas detection tubes or mass spectrometry.
- Hazard Mitigation : Design experiments in sealed systems with scrubbers to neutralize acidic gases (e.g., NOₓ) .
Advanced: How can conflicting data on the compound’s acute toxicity be resolved in risk assessments?
Methodological Answer:
- In Vivo Testing : Follow OECD Guideline 423 (acute oral toxicity) using rodent models to determine LD₅₀. Compare results with existing GHS classifications (Category 4 oral toxicity, H302) .
- In Vitro Assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity and validate against conflicting data.
- Data Reconciliation : Cross-reference results with structural analogs (e.g., nitropyridine derivatives) to identify trends in toxicity profiles .
Advanced: What experimental approaches are needed to evaluate the soil mobility and bioaccumulation potential of this compound?
Methodological Answer:
- Soil Mobility : Perform column leaching experiments (OECD Guideline 312) using standardized soils (e.g., loamy sand) to measure retention coefficients. Analyze eluates via LC-MS/MS .
- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).
- Degradation Studies : Test aerobic/anaerobic biodegradation (OECD 301/311) and photolysis in simulated environmental conditions. Address data gaps in persistence and ecotoxicity .
Basic: What analytical techniques are suitable for characterizing this compound in complex mixtures?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 270–300 nm for nitroaromatics).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key peaks: ester carbonyl at ~165 ppm, nitro group deshielding adjacent protons) and FTIR (C=O stretch at ~1720 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI or EI mode) to verify molecular ion ([M+H]⁺ at m/z 213.1) and fragmentation patterns .
Advanced: How can researchers design experiments to investigate the mutagenic potential of this compound?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 liver homogenate) to assess frameshift/base-pair mutations. Compare with positive controls (e.g., sodium azide) .
- Comet Assay : Evaluate DNA damage in human lymphocytes exposed to sub-lethal concentrations.
- Data Interpretation : Address discrepancies in existing mutagenicity data (classified as "no data available" in SDS) by replicating assays under GLP conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
